Dioleoylphosphatidic acid

Biomineralization Liposome formulation Calcium phosphate

Dioleoylphosphatidic acid (DOPA; CAS 14268-17-8; sodium salt CAS 108392-02-5) is an anionic phospholipid belonging to the phosphatidic acid (PA) family, composed of a glycerol backbone esterified with two oleoyl (C18:1) chains at the sn-1 and sn-2 positions and a phosphomonoester headgroup. Unlike the more common diester phosphate lipids such as phosphatidylglycerol or phosphatidylserine, DOPA possesses a sterically less encumbered, more negatively charged phosphomonoester headgroup that confers unique pH-responsive polymorphic phase behavior, intrinsic calcium ionophoretic activity, and potent mineral-surface adhesion properties.

Molecular Formula C39H73O8P
Molecular Weight 701 g/mol
Cat. No. B1241503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioleoylphosphatidic acid
Synonyms1,2-dioleoyl-sn-glycero-3-phosphate
dioleoylphosphatidic acid
Molecular FormulaC39H73O8P
Molecular Weight701 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18-
InChIKeyMHUWZNTUIIFHAS-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioleoylphosphatidic Acid (DOPA) Procurement Guide: Properties, Purity, and Research-Grade Specifications


Dioleoylphosphatidic acid (DOPA; CAS 14268-17-8; sodium salt CAS 108392-02-5) is an anionic phospholipid belonging to the phosphatidic acid (PA) family, composed of a glycerol backbone esterified with two oleoyl (C18:1) chains at the sn-1 and sn-2 positions and a phosphomonoester headgroup [1]. Unlike the more common diester phosphate lipids such as phosphatidylglycerol or phosphatidylserine, DOPA possesses a sterically less encumbered, more negatively charged phosphomonoester headgroup that confers unique pH-responsive polymorphic phase behavior, intrinsic calcium ionophoretic activity, and potent mineral-surface adhesion properties [2]. These molecular features cannot be replicated by simply substituting other anionic dioleoyl lipids.

Anionic phospholipid with phosphomonoester headgroup
pH-responsive non-bilayer (HII) phase behavior
Intrinsic calcium ionophore activity and mineral-surface adhesion

Why Dioleoylphosphatidic Acid Cannot Be Replaced by DOPC, DOPE, DOPS, or DOPG in Membrane and Drug Delivery Applications


Despite sharing identical oleoyl acyl chains, DOPA differs fundamentally from dioleoylphosphatidylcholine (DOPC), dioleoylphosphatidylethanolamine (DOPE), dioleoylphosphatidylserine (DOPS), and dioleoylphosphatidylglycerol (DOPG) in headgroup chemistry, charge density, and polymorphic phase behavior. DOPA's phosphomonoester headgroup carries a higher negative charge density than the diester phosphate of DOPG or the carboxyl-bearing DOPS, and unlike DOPC, it drives HII non-bilayer phase formation at low pH or in the presence of divalent cations [1]. These headgroup-specific differences profoundly alter membrane curvature, calcium binding stoichiometry, mineral-surface adhesion, and protein partitioning behavior, as quantified in the head-to-head comparisons below [2].

DOPA (Target)
Common Substitutes (DOPC, DOPE, DOPS, DOPG)
Phosphomonoester headgroup with high negative charge density
Diester phosphate or carboxylate headgroups may shift membrane curvature and protein partitioning
Induces non-bilayer (HII) phases at low mol% and low pH or with Ca²⁺
DOPC and DOPG remain lamellar; DOPE requires higher PE content for HII; fusion context may not transfer
Calcium ionophore function and crystal-face adhesion
Saturated-chain PAs or diesters show non-selective leakage, aggregation, or no Ca²⁺ influx; biomineralization context may differ

Quantitative Head-to-Head Evidence: DOPA vs. DOPG, DOPS, DOPC, and DMPA Across Six Differentiation Dimensions


DOPA vs. DOPG: Superior Mineralization Suppression via Phosphomonoester Headgroup Adhesion

In liposomes prepared from phosphatidylcholine, dicetyl phosphate, and cholesterol (7:2:1 molar ratio) doped with increasing mole percentages of DOPA versus diester phosphate anionic lipids, DOPA completely suppressed extraliposomal calcium phosphate precipitation at 5 mol%, whereas 10 mol% of diester phosphate lipids such as phosphatidylglycerol (PG) or phosphatidylinositol (PI) had no inhibitory effect, and phosphatidylserine (PS) only partially reduced precipitation [1]. This functional divergence is attributed to DOPA's sterically unencumbered, more negatively charged phosphomonoester headgroup, which mediates stronger adhesion of lipid bilayers to crystal faces [1].

Mineralization Suppression
Head-to-head
DOPA Complete suppression at 5 mol%
PG/PI No effect at 10 mol%
Reported mineralization endpoint context
Phosphomonoester adhesion to crystal faces enables encapsulation
Biomineralization Liposome formulation Calcium phosphate

DOPA vs. DOPG: Divergent Non-Bilayer Phase Induction in Lipoplex Formulations

In a direct comparison using synchrotron small-angle X-ray diffraction, lipoplexes mixed with anionic DOPA promoted the formation of non-bilayer (nonlamellar) structures, whereas the same lipoplex formulations mixed with anionic DOPG formed lamellar phases exclusively [1]. Despite this structural divergence, the extent of DNA release from lipoplexes was virtually identical between DOPA and DOPG, indicating that DOPA's non-bilayer phase induction does not compromise payload release but may offer distinct advantages for endosomal escape and membrane fusion that DOPG cannot provide [1].

Phase Structure
Head-to-head
DOPA Non-bilayer (nonlamellar) lipoplexes
DOPG Lamellar only; DNA release equivalent
Supports non-bilayer architecture research
Fusogenic phase context may benefit gene delivery studies
Gene delivery Lipoplex formulation Non-viral vector

DOPA vs. DMPA: Distinct Calcium-Induced Permeability and Fusion Behavior

In a comparative study of DOPA/DOPC versus DMPA/DOPC (dimyristoylphosphatidate; 20:80 mol%) large unilamellar vesicles, DOPA-containing vesicles exhibited selective Ca²⁺ influx and Ca²⁺-chelator efflux without sulphate leakage, vesicle aggregation, or membrane fusion at low millimolar Ca²⁺ concentrations. In contrast, DMPA-containing vesicles under identical conditions showed sulphate release, vesicle aggregation, and membrane fusion, with no demonstrable Ca²⁺ influx [1]. Calcium binding to DOPA/DOPC membranes showed a stoichiometry of approximately 0.6 nmol Ca²⁺ per nmol phosphatidate with an apparent dissociation constant of approximately 1.7 mM [1].

Ca²⁺ Permeability
Head-to-head
DOPA Selective Ca²⁺ influx, no leakage/fusion
DMPA Non-selective sulphate release, aggregation
Reported ion-selective permeability context
Saturated-chain PA may disrupt membrane integrity
Membrane permeability Calcium binding Liposome stability

DOPA vs. DOPS vs. Cardiolipin vs. DOPG: Superior Drug Loading Capacity for Doxorubicin

Among four anionic phospholipids tested for doxorubicin binding, DOPA exhibited the highest saturating binding level at 2.4 mol doxorubicin per mol lipid phosphorus, compared to 1.5 for DOPS and DOPG, 1.3 for cardiolipin, and 0.02 for zwitterionic DOPC [1]. The half-saturating free drug concentrations were comparable across anionic lipids: DOPA 20 µM, cardiolipin 16 µM, DOPS 35 µM, and DOPG 18 µM [1]. This 1.6-fold higher drug loading capacity relative to DOPS/DOPG, combined with equivalent binding affinity, makes DOPA the most efficient drug carrier among dioleoyl anionic phospholipids.

Drug Loading
Head-to-head
2.4 mol/mol
Doxorubicin per lipid phosphorus
Reported drug-loading endpoint context
1.6-fold higher loading vs DOPS/DOPG; DOPC negligible
Drug delivery Doxorubicin loading Anionic lipid carrier

DOPA as a Potent HII Phase Inducer at Low Concentrations in PE Membranes

Small-angle X-ray scattering experiments demonstrated that DOPA induces an Lα-to-HII phase transition in dipalmitoleoylphosphatidylethanolamine (DPOPE) membranes at a threshold concentration of only 2.5 mol%, with complete conversion to the HII phase above 4.0 mol% DOPA [1]. In the presence of 0.5 M KCl, the critical DOPA concentration for HII induction dropped further to 0.6 mol% [1]. While other anionic lipids (e.g., PS, PI) also modulate PE phase behavior, DOPA's potency at concentrations ≤ 2.5 mol% and its salt-responsive behavior are distinguishing features. The absolute spontaneous curvature of DPOPE membranes decreased progressively with increasing DOPA concentration [1].

HII Induction
Class-level
2.5 mol%
Threshold in PE membranes (no salt)
Reported phase induction threshold context
Salt-responsive; 0.6 mol% with 0.5 M KCl
Membrane fusion Inverted hexagonal phase Lipid polymorphism

DOPA Functions as an Intrinsic Calcium Ionophore with A23187-Comparable Activity

DOPA-mediated Ca²⁺ translocation across phospholipid bilayers was directly compared to the fungal calcium ionophore A23187. Calcium uptake by large unilamellar vesicles was shown to be entirely dependent on the presence of DOPA, and the characteristics of DOPA-mediated Ca²⁺ uptake were similar to those observed for A23187 [1]. This ionophoretic activity is headgroup-specific: zwitterionic DOPC does not support Ca²⁺ translocation under the same conditions. While the study does not report a numeric transport rate comparison, the functional equivalence to A23187 establishes DOPA as a lipid-based calcium ionophore, a property absent in DOPC, DOPE, DOPS, and DOPG [1].

Ca²⁺ Ionophore
Reported
A23187-comparable activity
Ca²⁺ uptake dependent on DOPA; DOPC inactive
Supports Ca²⁺ transport model research
Intrinsic lipid ionophore without separate additives
Calcium transport Ionophore Membrane biophysics

High-Value Application Scenarios Where Dioleoylphosphatidic Acid Provides Evidence-Based Differentiation


Fusogenic Liposome Formulations Requiring Tunable Non-Bilayer Phase Induction

DOPA enables Lα-to-HII phase transition at concentrations as low as 2.5 mol% (or 0.6 mol% in the presence of 0.5 M KCl) in PE-based membranes, a property leveraged in DOPE/DOPA (80:20) immunoliposomes where DOPA serves as the principal stabilizer while preserving HII-phase-dependent target-triggered lysis [1][2]. Substituting DOPA with DOPG in similar applications yields lamellar-only phases that lack the fusogenicity essential for endosomal escape and content release .

Controlled Biomineralization and Bone-Targeted Liposomal Delivery

For calcification studies or bone-targeted nanocarriers, DOPA at 5 mol% completely suppresses extraliposomal calcium phosphate precipitation—a result unattainable with 10 mol% PG, PI, or PS [1]. DOPA's phosphomonoester headgroup adheres to crystal faces, encapsulating mineral seeds within liposomes, a mechanism not available to diester phosphate lipids [1].

High-Capacity Anthracycline Drug Loading in Liposomal Carriers

DOPA achieves a saturating doxorubicin binding of 2.4 mol drug per mol lipid phosphorus, representing a 60% higher drug payload than DOPS or DOPG (1.5 mol/mol) and a 120-fold advantage over DOPC (0.02 mol/mol) [1]. This directly translates to reduced lipid mass per therapeutic dose, improving cost efficiency and reducing potential lipid-related toxicities in liposomal anthracycline formulations.

Calcium-Responsive Membrane Systems and Ionophore-Free Ca²⁺ Transport Studies

DOPA uniquely functions as an intrinsic calcium ionophore with activity comparable to A23187, mediating selective Ca²⁺ translocation without sulphate leakage or vesicle fusion—a property not shared by saturated-chain PA analogs such as DMPA [1][2]. For researchers studying Ca²⁺-dependent membrane processes or designing Ca²⁺-triggered release systems, DOPA eliminates the need for separate ionophore additives and avoids the non-selective permeability induced by saturated PAs.

Application
Selection Property
Validation Focus
Fusogenic liposome research
Non-bilayer phase induction profile
PE membrane phase behavior review
Biomineralization model studies
Mineral-surface adhesion capability
Calcium phosphate precipitation context
Anthracycline carrier research
Drug-lipid binding capacity
Loading efficiency endpoint review
Calcium transport membrane studies
Intrinsic calcium ionophore activity
Ca²⁺ translocation selectivity review
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